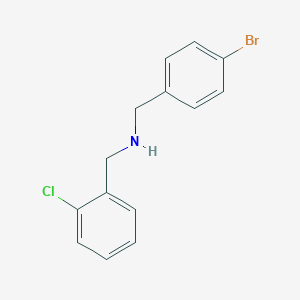![molecular formula C19H19N3O B283640 (4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one](/img/structure/B283640.png)
(4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one, also known as MMP, is a compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
(4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one works by inhibiting the activity of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. It also inhibits the formation of reactive oxygen species (ROS), which can damage cells and contribute to the development of various diseases.
Biochemical and Physiological Effects:
(4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. It can also inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, (4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one has been shown to have anti-cancer properties by inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one in lab experiments is its ability to inhibit the activity of enzymes involved in inflammation and cancer. This makes it a promising compound for the development of new drugs for the treatment of various diseases. However, one of the limitations of using (4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of (4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one.
Direcciones Futuras
There are several future directions for the study of (4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one. One of the main areas of interest is the development of new drugs for the treatment of cancer and Alzheimer's disease. (4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one has shown promising results in preclinical studies, and further studies are needed to determine its potential for clinical use. Additionally, further studies are needed to determine the optimal dosage and potential side effects of (4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
(4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one can be synthesized through the reaction between 3-methyl-1-phenyl-2-pyrazolin-5-one and 3-methyl-N-(3-methylphenyl)-2-propen-1-amine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The final product is obtained through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
(4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is cancer research. Studies have shown that (4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
Propiedades
Fórmula molecular |
C19H19N3O |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C19H19N3O/c1-13-6-4-8-16(10-13)20-12-18-15(3)21-22(19(18)23)17-9-5-7-14(2)11-17/h4-12,20H,1-3H3/b18-12- |
Clave InChI |
MNRVTYDLZKNKGM-PDGQHHTCSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C)C |
SMILES |
CC1=CC(=CC=C1)NC=C2C(=NN(C2=O)C3=CC=CC(=C3)C)C |
SMILES canónico |
CC1=CC(=CC=C1)NC=C2C(=NN(C2=O)C3=CC=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283558.png)
![N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B283560.png)
![N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283561.png)
![N-(4-chlorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283562.png)
![N-(4-ethoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283564.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283565.png)
![N-benzyl-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283568.png)
![N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B283569.png)
![N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283570.png)
![N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283572.png)
![N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine](/img/structure/B283573.png)
![N-{4-[(5-bromo-2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283576.png)
![N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283577.png)
